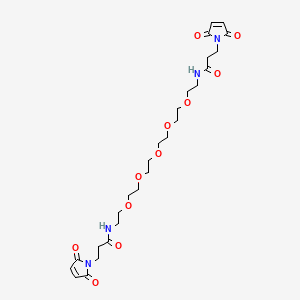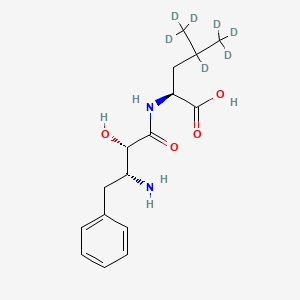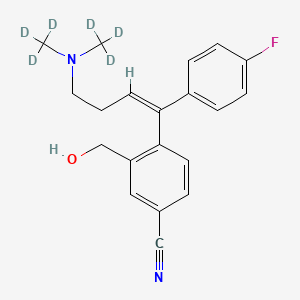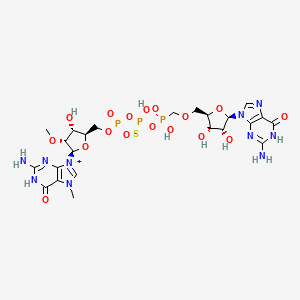
beta-S-Arca
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-S-Arca, also known as beta-S-anti-reverse cap analog, is a modified nucleoside used in the synthesis of messenger RNA (mRNA) cap structures. It is a derivative of 7-methylguanosine, where the beta-phosphate group is substituted with a sulfur atom. This modification enhances the stability and translational efficiency of mRNA, making it a valuable tool in mRNA-based therapies and vaccines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-S-Arca involves the substitution of the oxygen atom in the beta-phosphate group of 7-methylguanosine with a sulfur atom. This is typically achieved through a series of chemical reactions that include phosphorylation and thiolation steps. The reaction conditions often involve the use of specific reagents such as thiophosphoryl chloride and protective groups to ensure the selective substitution of the oxygen atom .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product. The industrial production methods are designed to meet the stringent quality control standards required for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions: Beta-S-Arca undergoes various chemical reactions, including oxidation, reduction, and substitution. The sulfur atom in the beta-phosphate group can participate in redox reactions, leading to the formation of different oxidation states. Additionally, the compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome. For substitution reactions, nucleophiles such as thiols and amines are commonly used .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of sulfoxides and sulfones, while substitution reactions can yield various thiolated derivatives .
Aplicaciones Científicas De Investigación
Beta-S-Arca has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the stability and translational efficiency of mRNA. In biology, this compound is employed in the development of mRNA-based vaccines and therapies, where it enhances the stability and expression of the encoded proteins .
In medicine, this compound is used in the development of experimental anticancer vaccines and other therapeutic applications. Its ability to enhance mRNA stability and translation makes it a valuable component in the design of mRNA-based treatments for various diseases . In the industry, this compound is used in the production of high-quality mRNA for research and therapeutic purposes .
Mecanismo De Acción
The mechanism of action of beta-S-Arca involves its incorporation into the cap structure of mRNA, where it enhances the stability and translational efficiency of the mRNA. The sulfur atom in the beta-phosphate group interacts with the eukaryotic translation initiation factor 4E (eIF4E), stabilizing the cap structure and promoting efficient translation. This interaction is facilitated by the electrostatic thio-effect, where the negatively charged sulfur atom interacts with positively charged amino acids in eIF4E .
Comparación Con Compuestos Similares
Beta-S-Arca is unique in its ability to enhance mRNA stability and translation through the incorporation of a sulfur atom in the beta-phosphate group. Similar compounds include other anti-reverse cap analogs such as alpha-S-Arca and gamma-S-Arca, which also contain sulfur substitutions in different positions of the phosphate group. this compound is particularly effective due to its specific interaction with eIF4E and its ability to enhance mRNA stability and translation .
Propiedades
Número CAS |
1093268-63-3 |
|---|---|
Fórmula molecular |
C23H33N10O17P3S |
Peso molecular |
846.6 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl [[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxymethyl-hydroxyphosphoryl]oxy-hydroxyphosphinothioyl] phosphate |
InChI |
InChI=1S/C23H33N10O17P3S/c1-31-6-33(17-11(31)19(38)30-23(25)28-17)21-15(44-2)13(35)9(48-21)4-46-52(41,42)50-53(43,54)49-51(39,40)7-45-3-8-12(34)14(36)20(47-8)32-5-26-10-16(32)27-22(24)29-18(10)37/h5-6,8-9,12-15,20-21,34-36H,3-4,7H2,1-2H3,(H8-,24,25,27,28,29,30,37,38,39,40,41,42,43,54)/t8-,9-,12-,13-,14-,15-,20-,21-,53?/m1/s1 |
Clave InChI |
AOPUARCNCLFLMU-LJHODRLGSA-N |
SMILES isomérico |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=S)(O)OP(=O)(COC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)OC |
SMILES canónico |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=S)(O)OP(=O)(COCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


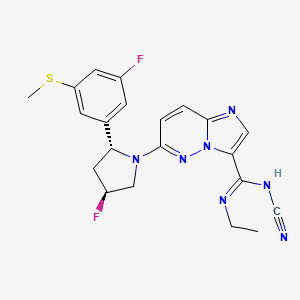
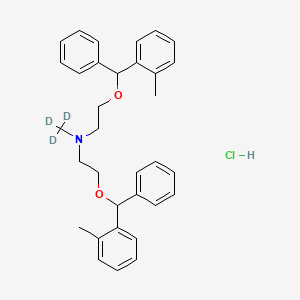
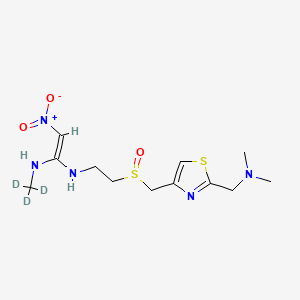

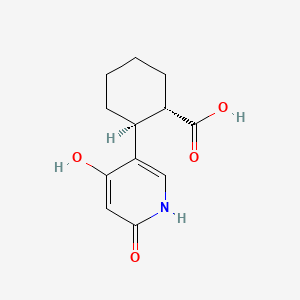
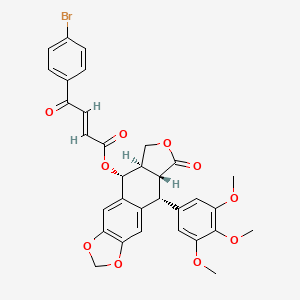

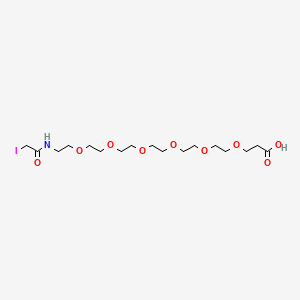
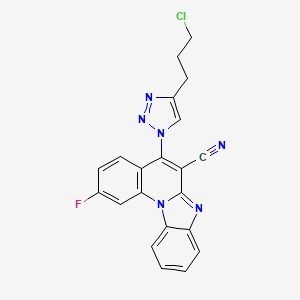
![N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N](/img/structure/B12419096.png)

